Benzyl 1H-indole-1-carbodithioate

Description

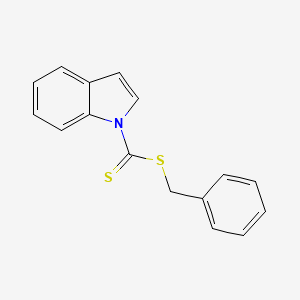

Structure

3D Structure

Properties

CAS No. |

820220-73-3 |

|---|---|

Molecular Formula |

C16H13NS2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

benzyl indole-1-carbodithioate |

InChI |

InChI=1S/C16H13NS2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2 |

InChI Key |

RVBCISGUEHGLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1H-indole-1-carbodithioate typically involves the reaction of indole with carbon disulfide and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at room temperature. The general steps are as follows :

- Indole is reacted with carbon disulfide in the presence of sodium hydride to form the intermediate indole-1-carbodithioate.

- Benzyl chloride is then added to the reaction mixture to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1H-indole-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Scientific Research Applications

Recent studies have highlighted the potential biological activities of Benzyl 1H-indole-1-carbodithioate, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study assessed the compound's effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 39 | Moderate |

| Escherichia coli | 50 | Moderate |

| Candida albicans | 45 | Moderate |

Medicinal Chemistry

This compound has been explored for its therapeutic potential due to its ability to interact with biological targets, such as enzymes involved in cancer cell proliferation. The compound's mechanism of action may involve enzyme inhibition, leading to reduced tumor growth.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in drug discovery .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and materials that require specific properties, such as enhanced thermal stability or unique mechanical characteristics. Its role as a catalyst in polymerization reactions further underscores its industrial relevance.

Mechanism of Action

The mechanism of action of Benzyl 1H-indole-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Indole Family

The provided evidence highlights structurally related indole derivatives, enabling a comparative analysis based on substituent positioning, functional groups, and synthetic yields:

| Compound Name | Substituent Position/Functional Group | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Benzyl 1H-indole-1-carbodithioate | 1-carbodithioate, benzyl | N/A | N/A | Sulfur-rich, potential chelator |

| 5-Benzyloxy-1H-indole-2-carboxylic acid (15) | 5-benzyloxy, 2-carboxylic acid | 98 | 193–195 | High yield, crystalline solid |

| 5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-hydroxy-1H-indol-2-yl)carbonyl]indoline (17) | Complex substituents | N/A | N/A | Multifunctional, synthetic intermediate |

Key Observations :

- Substituent Effects : The position of functional groups significantly impacts reactivity and physical properties. For example, compound 15 (2-carboxylic acid) exhibits a high yield (98%) and well-defined melting point, suggesting stability under basic conditions during synthesis . In contrast, the 1-carbodithioate group in the target compound may confer greater nucleophilicity due to the sulfur atoms.

- Synthetic Feasibility: The synthesis of compound 15 involves hydrolysis of a methyl ester under alkaline conditions, achieving near-quantitative yield.

Pharmacological Comparisons

While direct pharmacological data for this compound are absent, evidence from structurally distinct benzyl-containing compounds (e.g., benzyl benzoate) provides indirect insights:

- Benzyl Benzoate (BB): A 25% formulation demonstrated 87% cure rates in scabies treatment, outperforming permethrin 5% (27% cure rate) due to parasite resistance .

- Tolerability : BB caused transient burning in 24% of patients, whereas permethrin was better tolerated . For sulfur-containing compounds like this compound, similar irritancy risks may arise, necessitating formulation adjustments.

Biological Activity

Benzyl 1H-indole-1-carbodithioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS No. | 820220-73-3 |

| Molecular Formula | C16H13NS2 |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | Benzyl indole-1-carbodithioate |

| InChI Key | RVBCISGUEHGLGV-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the reaction of indole with carbon disulfide and benzyl chloride in the presence of a base like sodium hydride. The reaction is usually conducted in dimethyl sulfoxide (DMSO) at room temperature. The general steps are as follows:

- Formation of Indole-1-Carbodithioate : Indole is reacted with carbon disulfide and sodium hydride to form an intermediate.

- Addition of Benzyl Chloride : Benzyl chloride is introduced to yield this compound.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cell proliferation and apoptosis. The compound has been noted for its potential anticancer effects, possibly through the inhibition of specific enzymes that regulate cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. A notable study reported that it significantly suppressed tumor growth in xenograft models of ovarian cancer, achieving a tumor growth suppression rate of 100% in treated mice .

Study on Anticancer Activity

A study published in Frontiers in Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of several carbodithioates, including this compound. The study utilized a micro-dilution method to assess its activity against a range of bacterial strains, confirming its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Benzyl 1H-pyrrole-1-carbodithioate | Moderate antimicrobial activity | Similar structure but different ring |

| Indole derivatives (various) | Varies; some show anticancer effects | Structural variations impact activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.